Methyl red
Overview
Description
Methyl Red is a chemical compound that serves as an acid-base indicator. It is known for its solvatochromic characteristics, which are related to an acid-base equilibrium between azo and azonium chelated configurations . Methyl Red is also referred to as p-methyl red or o-methyl red, depending on the position of the methyl group on the phenyl ring . It is used in various applications, including the spectrophotometric study of prototropic equilibria in organic solvents and as a fluorescent sensor for detecting heavy metal ions like Hg2+ .
Synthesis Analysis
The synthesis of Methyl Red involves the C–H activation of the compound, which can be achieved under mild conditions. For instance, a novel Pd(II) CNO pincer complex of Methyl Red was synthesized through the reaction with Pd(OAc)2, resulting in a cyclometalated CNO pincer complex with good yield . This process highlights the reactivity of Methyl Red and its potential for forming complex structures with metals.
Molecular Structure Analysis
The molecular structure of Methyl Red has been studied extensively. It forms various structures depending on the pH level and the presence of other substances. For example, in aqueous solutions, the monoprotonated form of p-methyl red can aggregate at certain concentrations . The molecular structure of a Pd(II) complex with Methyl Red shows 6,5-fused chelate rings at the Pd(II) center, indicating the versatility of Methyl Red in forming stable complexes .
Chemical Reactions Analysis
Methyl Red undergoes various chemical reactions, including tautomeric and acid-base equilibria. In aqueous solutions, it can exist in a tautomeric equilibrium mixture, with the equilibrium constant and acid dissociation constants being calculated for different forms . Methyl Red also acts as a carrier for the transport of Hg(II) through a bulk liquid membrane, demonstrating its ability to selectively and efficiently transport certain metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl Red are influenced by its environment. Its photophysical properties have been studied in a poly(methyl methacrylate) (PMMA) matrix, revealing the lifetimes of its excited singlet and triplet states and its photoisomerization processes . The partition coefficient of Methyl Red between di-n-butyl ether and water indicates its distribution behavior, which is affected by pH . Additionally, the pKa values of Methyl Red in microemulsions have been determined, providing insight into its behavior in different media .
Scientific Research Applications
1. Environmental and Biological Monitoring
Methyl Red is widely used in environmental and biological monitoring due to its color change properties. It has been used as a pH indicator dye, showing a red color in acidic solutions. Additionally, the color change characteristics of methyl red solutions when exposed to gamma radiation make it a potential dosimeter for measuring high doses of gamma rays. The color stability and sensitivity to radiation doses make it a reliable indicator for environmental monitoring (Chairunisa & Imawan, 2019).
2. Biodegradation and Environmental Remediation
Studies have demonstrated the effectiveness of microbial strains in degrading methyl red, a carcinogenic azo dye commonly used in textiles and other industries. This biodegradation process is not only eco-friendly but also cost-effective, making it a viable solution for wastewater treatment. Specific strains of Saccharomyces cerevisiae and bacterial-fungal consortia have shown the potential to decolorize and degrade methyl red efficiently, which is crucial for mitigating the environmental impact of industrial effluents containing this dye (Jusoh et al., 2017), (Das et al., 2016).
3. Photocatalytic Degradation
Methyl Red has been the subject of various studies investigating its photocatalytic degradation under UV irradiation, especially in the presence of TiO2 and Ag+ doped TiO2. These studies are significant for understanding the processes involved in the degradation of azo dyes in water bodies, contributing to environmental remediation efforts. The research explores the kinetics and efficiency of methyl red degradation, shedding light on the potential of photocatalysis in treating water contaminated with synthetic dyes (Sahoo et al., 2005).
4. Medical and Biological Research
In medical and biological research, Methyl Red has been used to study contact hypersensitivity in murine models, providing insights into its sensitization properties and potential effects on humans. Such studies are crucial for understanding the allergenic potential of various substances, including azo dyes, and for developing safety guidelines and regulations (Hayes et al., 2004).
5. Industrial and Technological Applications
Methyl Red's properties have also been harnessed in various industrial and technological applications. For instance, its use in liquid-crystal cells and as a dopant has been explored to enhance the performance and efficiency of these materials. Understanding the interactions and effects of methyl red in such systems is crucial for the development of advanced materials with improved functionalities (Wu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQFOVLGLXCDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
845-10-3 (hydrochloride salt) | |
Record name | o-Methyl red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1042154, DTXSID90859408 | |
Record name | Methyl red | |
Source | EPA DSSTox | |
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Record name | 2-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859408 | |
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Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet crystals; [Sax] | |
Record name | Methyl Red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
ALMOST INSOL IN WATER; SOL IN ALC & ACETIC ACID, SOL IN VERY HOT ACETONE, BENZENE; SOL IN CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN LIPIDS | |
Record name | O-METHYL RED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
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Vapor Pressure |
0.00000014 [mmHg] | |
Record name | Methyl Red | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Methyl red | |
Color/Form |
GLISTENING, VIOLET CRYSTALS FROM TOLUENE, VIOLET OR RED PRISMS (TOLUENE OR BENZENE); NEEDLES (AQ ACETIC ACID); LEAF (DILUTED ALC) | |
CAS RN |
493-52-7 | |
Record name | Methyl red | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=493-52-7 | |
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Record name | o-Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Methyl red | |
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Record name | Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]- | |
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Record name | Methyl red | |
Source | EPA DSSTox | |
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Record name | 2-(4-dimethylaminophenylazo)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.070 | |
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Record name | METHYL RED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69083AX1ZX | |
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Record name | O-METHYL RED | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
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Melting Point |
181-182 °C | |
Record name | O-METHYL RED | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2786 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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